2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₁₇H₁₁Cl₂NO₄ and a molecular weight of 364.18 g/mol It is known for its unique structure, which includes a pyrrolidinyl group and a dichlorobenzoate moiety
Preparation Methods
The synthesis of 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, where chlorine atoms can be replaced by other nucleophiles.
Scientific Research Applications
2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and esterification reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The dichlorobenzoate moiety enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2,4-dichlorobenzoate include:
2,5-Dioxo-1-pyrrolidinyl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate: This compound shares the pyrrolidinyl group and is used in similar applications.
2,5-Dioxo-1-pyrrolidinyl 4-azido-2-hydroxybenzoate: Another related compound with applications in bioconjugation and chemical synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H11Cl2NO4 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H11Cl2NO4/c18-10-5-6-11(12(19)9-10)17(23)24-14-4-2-1-3-13(14)20-15(21)7-8-16(20)22/h1-6,9H,7-8H2 |
InChI Key |
XCHUNTKRJZOZOY-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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